molecular formula C21H28N2O B14399098 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile CAS No. 88096-27-9

1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile

Cat. No.: B14399098
CAS No.: 88096-27-9
M. Wt: 324.5 g/mol
InChI Key: ULABFSHZZXKUDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a cyclohexanone moiety

Preparation Methods

The synthesis of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with benzyl bromide and ethyl iodide under basic conditions to introduce the benzyl and ethyl groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.

    Addition: The carbonitrile group can undergo addition reactions with nucleophiles such as amines or alcohols, forming imines or esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

88096-27-9

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile

InChI

InChI=1S/C21H28N2O/c1-2-17-18(19-10-6-7-11-21(19)24)12-13-23(20(17)14-22)15-16-8-4-3-5-9-16/h3-5,8-9,17-20H,2,6-7,10-13,15H2,1H3

InChI Key

ULABFSHZZXKUDH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C3CCCCC3=O

Origin of Product

United States

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